氯醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloroenhydrin, also known as Propylene chlorohydrin, refers to the organic compound with the formula CH3CH(OH)CH2Cl . It exists as a colorless liquid that is soluble in organic solvents . It is classified as a chlorohydrin .

Synthesis Analysis

Chlorohydrins are generated on a large scale as intermediates in the production of propylene oxide . The reaction of an aqueous solution of chlorine with propene gives a 10:1 ratio of CH3CH(OH)CH2Cl and CH3CH(Cl)CH2OH . These compounds are treated with lime to give propylene oxide, which is useful in the production of plastics and other polymers .

Molecular Structure Analysis

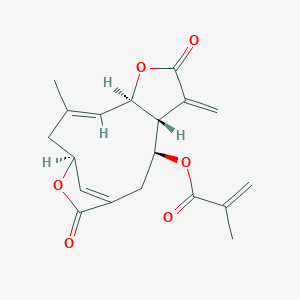

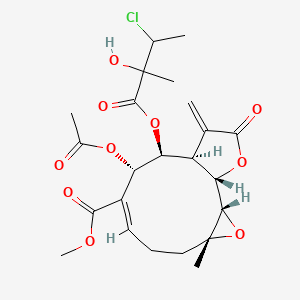

The molecular structure of Chloroenhydrin consists of a three-carbon backbone with a chlorine atom attached to one end and a hydroxyl group attached to the middle carbon .

Chemical Reactions Analysis

Chlorohydrins can be synthesized by the reaction of alkenes with trichloroisocyanuric acid in alcohols, acetic acid, or aqueous acetone . Highly regioselective ring opening of epoxides to halohydrins has been carried out in impressive yields with hydrogen and lithium halides in the presence of β-cyclodextrin using water as solvent .

Physical And Chemical Properties Analysis

Chloroenhydrin is a colorless liquid with a sharp, unpleasant odor . It has a boiling point of 116.1°C and is poorly soluble in water, but readily soluble in alcohols, ketones, ethers, esters, aromatic and chlorinated hydrocarbons .

科学研究应用

Synthesis of Pyrimidines

Chloroenhydrin is used in the synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Anti-Inflammatory Activities

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been reported . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Chlorohydrin Synthesis

Chloroenhydrin is used in the synthesis of chlorohydrins . Highly regioselective ring opening of epoxides to halohydrins has been carried out in impressive yields with hydrogen and lithium halides in presence of β-cyclodextrin using water as solvent .

Synthesis of Biologically Active Natural and Synthetic Products

Chlorohydrins are useful intermediates for the synthesis of a range of biologically active natural and synthetic products .

Synthesis of Chiral Auxiliaries for Asymmetric Synthesis

Chlorohydrins are also used along with chiral auxiliaries for asymmetric synthesis .

Synthesis of Diverse β-Chloroethers and β-Chloroacetates

The preparation of diverse β-chloroethers, β-chloroacetates, and chlorohydrins is efficiently achieved under mild conditions by reaction of alkenes with trichloroisocyanuric acid in alcohols, acetic acid or aqueous acetone, respectively .

作用机制

Target of Action

Chloroenhydrin, also known as chlorohydrin, primarily targets alkene molecules . The compound interacts with the alkene molecule, and ultimately resides on the least substituted carbon on the double bond .

Mode of Action

The mode of action of chloroenhydrin involves an electrophilic attack on the pi bond of the alkene to form an intermediate chloronium ion . The opening of this cyclic ion by the dorsal attack of the hydroxyl or water gives as the final product the addition of chlorine to one of the carbons and a hydroxyl to the other carbon .

Biochemical Pathways

The reactions of reactive chlorinated species (RCS) with various organic molecules such as amines, amino acids, proteins, lipids, carbohydrates, nucleic acids, and DNA are described . The formation of chlorohydrin results from the electrophilic attack of the pi bond to give an intermediate chloronium ion . The opening of this cyclic ion by the dorsal attack of the hydroxyl or water gives as the final product the addition of chlorine to one of the carbons and a hydroxyl to the other carbon .

Pharmacokinetics

It is known that for drugs obeying nonlinear pharmacokinetics, a new factor, the apparent volume of distribution, can also affect the times required to reach various fractions of the steady-state plasma level .

Result of Action

The result of chloroenhydrin’s action is the formation of chlorohydrins . Chlorohydrins are formed in impressive yields with hydrogen and lithium halides in the presence of β-cyclodextrin using water as solvent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chloroenhydrin. For instance, pH, temperature, and osmotic pressure can induce irreversible damage . Among the most widespread reactive agents are reactive oxygen species (ROS), such as superoxide anion, hydrogen peroxide and hydroxyl radical, as well as reactive chlorine species (RCS), such as hypochlorous acid .

安全和危害

未来方向

The application of reactive-extractive distillation (RED) for ternary azeotropic separation has become the subject of popular interest . This technique combines the beneficial features of both reaction and separation processes and is less energy-intensive as it relies on the reaction heat produced for the subsequent separation process .

属性

IUPAC Name |

methyl (1S,2S,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWKJHPZUAQCMP-WJJIXFIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(\[C@@H]1OC(=O)C)/C(=O)OC)C)OC(=O)C2=C)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91886687 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。